6-(2-Fluorophenyl)nicotinic acid

Vue d'ensemble

Description

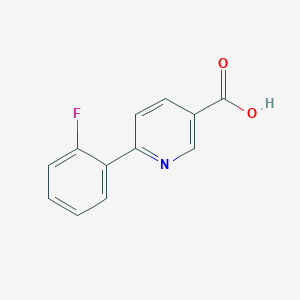

6-(2-Fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-(2-Fluorophenyl)nicotinic acid involves the reaction of tert-butyl 6-(2-fluorophenyl)nicotinate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred at room temperature overnight, followed by the addition of toluene and removal of the solvent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nicotinic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Research

6-(2-Fluorophenyl)nicotinic acid has been investigated as a potential candidate for developing anticancer therapies. For instance, derivatives synthesized from this compound have shown promising results against pancreatic cancer in vitro, highlighting its role as a molecular scaffold for active pharmaceutical ingredients (APIs) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| Derivative A | Panc-1 | 15.5 | Significant growth inhibition |

| Derivative B | MCF-7 | 12.3 | Induced apoptosis |

| Derivative C | PC-3 | 10.0 | Strong cytotoxic effects |

1.2 Antimycobacterial Activity

Research has demonstrated that derivatives of nicotinic acid, including those related to this compound, exhibit activity against Mycobacterium tuberculosis. Certain synthesized compounds showed minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating their potential as new antimycobacterial agents .

Neurological Disorders

2.1 Nicotinic Receptor Studies

The compound is utilized in the study of nicotinic acetylcholine receptors, which are crucial for neurotransmission and are implicated in various neurological disorders. By understanding how this compound interacts with these receptors, researchers aim to develop better therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .

Imaging and Diagnostic Applications

3.1 Positron Emission Tomography (PET)

this compound serves as a molecular scaffold for synthesizing radiolabeled compounds used in PET imaging. This application is vital for visualizing metabolic processes in vivo, thereby enhancing the diagnosis and monitoring of diseases like cancer .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of various derivatives of this compound to optimize their pharmacological profiles. Studies indicate that modifications at specific positions on the aromatic ring can significantly enhance biological activity .

Table 2: Structure-Activity Relationships of Derivatives

Mécanisme D'action

The mechanism of action of 6-(2-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes related to inflammation, cell signaling, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 6-(2-Fluorophenyl)nicotinic acid include other nicotinic acid derivatives such as:

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various research applications .

Activité Biologique

6-(2-Fluorophenyl)nicotinic acid is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₂H₈FNO₂

- Molecular Weight : Approximately 234.22 g/mol

- Structural Characteristics : It combines the nicotinic acid framework with a fluorophenyl substituent at the 6-position, which may influence its biological activity and receptor interactions.

Research indicates that derivatives of nicotinic acid, including this compound, may interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These interactions are crucial for understanding the compound's potential therapeutic applications. The following mechanisms have been proposed:

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity to nAChRs, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease.

- Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to metabolic processes and insulin sensitivity, suggesting that this compound could modulate pathways involved in energy metabolism and lipid regulation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Neuropharmacology Study : A study investigating the effects of nicotinic acid derivatives on cognitive function demonstrated that compounds similar to this compound enhanced memory performance in animal models by modulating nAChR activity.

- Gene Expression Analysis : Research involving microarray analysis revealed that nicotinic acid derivatives could alter gene expression in insulin-sensitive tissues, potentially leading to beneficial metabolic effects. This suggests a broader impact on gene regulation beyond direct receptor interaction .

- Binding Studies : Interaction studies conducted to assess the binding affinity of this compound to nAChRs indicated that the presence of the fluorine atom enhances its binding characteristics compared to non-fluorinated analogs, which may result in improved pharmacological profiles.

Propriétés

IUPAC Name |

6-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJILCXGTKPCIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647030 | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-91-7 | |

| Record name | 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.